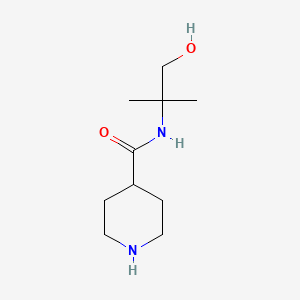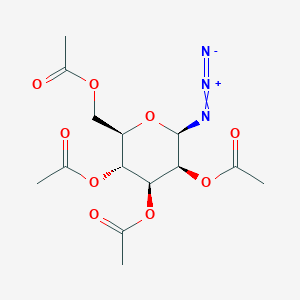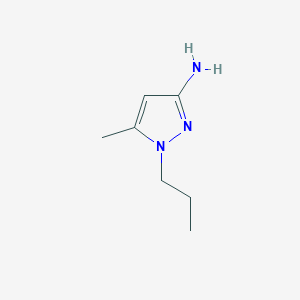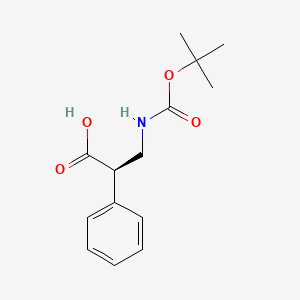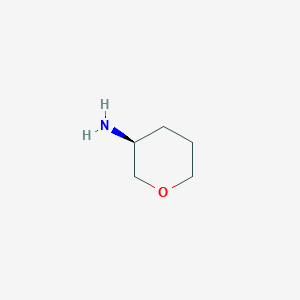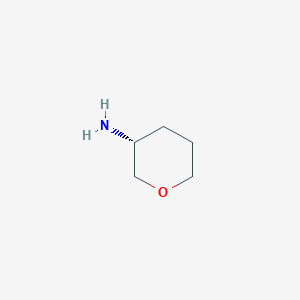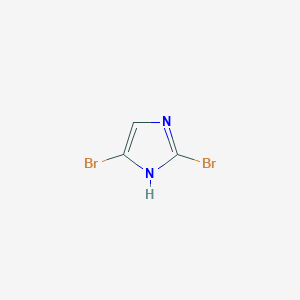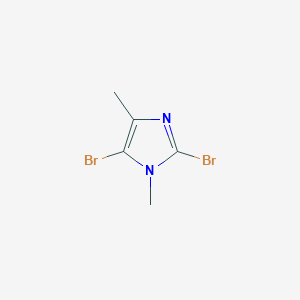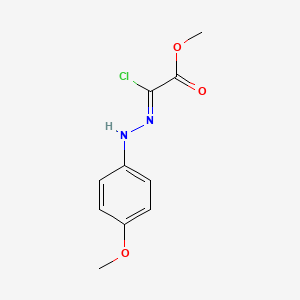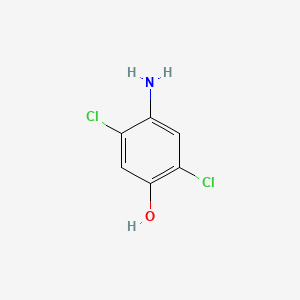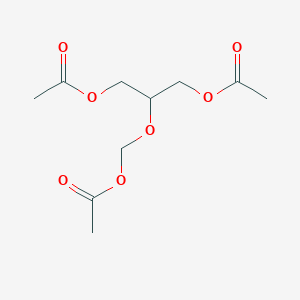![molecular formula C8H4FNO3 B1313043 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 321-50-6](/img/structure/B1313043.png)
7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione
Vue d'ensemble
Description
7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione, also known as 7-Fluoro-2H-3,1-benzoxazine-2,4-dione, is a chemical compound with the molecular formula C8H4FNO3 . It has a molecular weight of 181.12 g/mol .
Molecular Structure Analysis
The InChI code for 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione is1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) . The Canonical SMILES is C1=CC2=C(C=C1F)NC(=O)OC2=O . Physical And Chemical Properties Analysis
7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione has a molecular weight of 181.12 g/mol . It has a XLogP3-AA value of 1.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 181.01752115 g/mol . Its topological polar surface area is 55.4 Ų . It has 13 heavy atoms .Applications De Recherche Scientifique
Synthesis Methods
- Synthesis Using Amino Resin as a Scavenger Reagent : 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione derivatives were synthesized using amino resin as a scavenger reagent. This method provided purities between 86% and 95%, and the structures were characterized by various spectroscopic methods (Xiaoguang & Du-lin, 2005).
- Synthesis of Isoindoline-1,3-diones : A novel method involving the reaction with isobenzofuran-1,3-dione in acetic acid was used for synthesizing isoindoline-1,3-diones derivatives (Y. Hai, 2007).
Applications in Herbicides
- Herbicidal Activity : Compounds including 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione have been identified for their herbicidal activity. They inhibit protoporphyrinogen oxidase and show potential in weed control (Huang et al., 2005).
Chemical Transformations
- Isatoic Anhydride Derivatives : 1H-benzo[d][1,3]oxazine-2,4-dione and its derivatives are key building blocks for synthesizing various nitrogen-containing heterocyclic structures like quinazolines and benzodiazepines. Various methods, including oxidation and cyclization processes, have been applied for this transformation (Bogdanov & Mironov, 2016).
Green Chemistry Applications
- One-Pot Synthesis Using Nanocomposite : A one-pot reaction method in the presence of a novel nanocomposite catalyst has been developed for synthesizing azo-linked derivatives. This approach offers mild conditions and reduced environmental consequences (Nikpassand et al., 2018).
Crystal Structure Analysis
- Crystal Structure of Flumioxazin : The crystal structure of flumioxazin, a related compound, has been analyzed, providing insights into its molecular arrangement and interactions (Park et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVWCMDHSLNNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434849 | |
| Record name | 7-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
321-50-6 | |
| Record name | 7-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoroisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

